molecular formula C9H14O4 B2654218 ethyl6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 115399-62-7

ethyl6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B2654218
CAS No.: 115399-62-7
M. Wt: 186.207
InChI Key: YPMHVDUQUVBHFH-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a carboxylate ester group and a ketone functional group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of ethyl acetoacetate with 3-methyl-2-cyclohexenone under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the tetrahydropyran ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-3-oxooxane-2-carboxylate
  • 3-keto-6-methyl-tetrahydropyran-2-carboxylic acid ethyl ester
  • 6-methyl-3-oxo-tetrahydro-pyran-2-carboxylic acid ethyl ester

Uniqueness

Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

ethyl 6-methyl-3-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-9(11)8-7(10)5-4-6(2)13-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHVDUQUVBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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